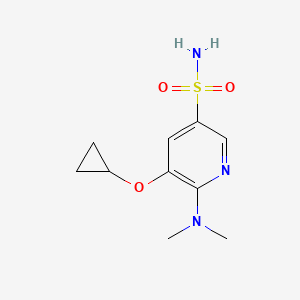
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the sulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
- 5-Cyclopropoxy-6-(methylamino)pyridine-3-sulfonamide
- 5-Cyclopropoxy-6-(ethylamino)pyridine-3-sulfonamide
- 5-Cyclopropoxy-6-(propylamino)pyridine-3-sulfonamide These compounds share similar structural features but differ in the nature of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)10-9(16-7-3-4-7)5-8(6-12-10)17(11,14)15/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
InChI Key |
UCHULPYIGGHWJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


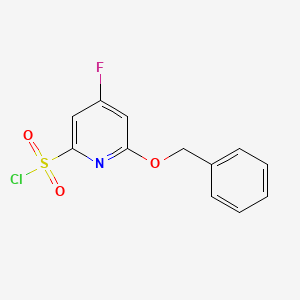
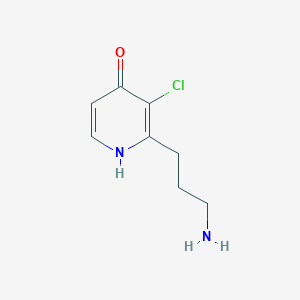
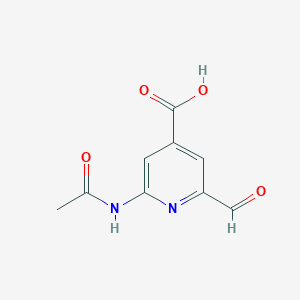

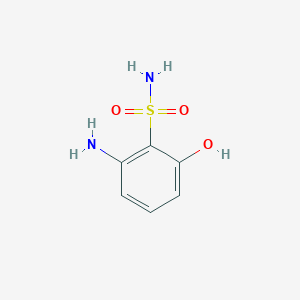
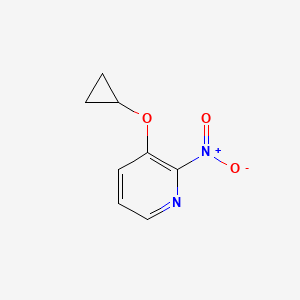
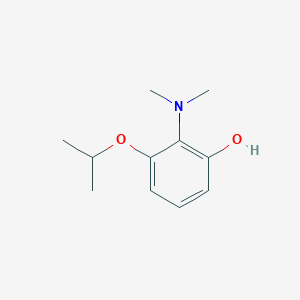
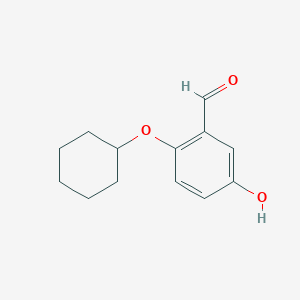


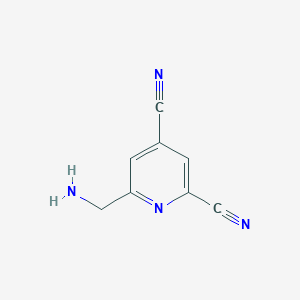

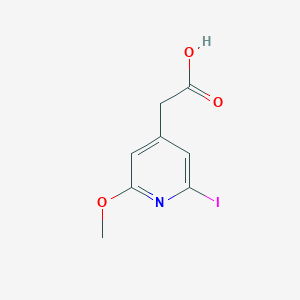
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
